molecular formula C18H23N3O4 B2460217 Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate CAS No. 2361902-96-5

Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate

Cat. No. B2460217
CAS RN: 2361902-96-5
M. Wt: 345.399
InChI Key: ZAKUISHMACRMQM-UHFFFAOYSA-N
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Description

Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate, commonly known as MAP, is a chemical compound that has been widely used in scientific research. MAP is a piperidine-based compound that exhibits a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MAP is not fully understood. However, it has been suggested that MAP may exert its effects through the inhibition of certain enzymes and signaling pathways. For example, MAP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. MAP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation.
Biochemical and Physiological Effects:
MAP exhibits a variety of biochemical and physiological effects. For example, MAP has been shown to inhibit the proliferation and migration of cancer cells. MAP has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, MAP has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using MAP in lab experiments is that it exhibits a variety of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions. Additionally, MAP is relatively easy to synthesize and has a high purity level. However, one limitation of using MAP is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.

Future Directions

There are several future directions for research involving MAP. One direction is to further investigate the mechanism of action of MAP, which may help to identify new therapeutic targets for various diseases. Another direction is to investigate the potential of MAP as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, future research could focus on developing new derivatives of MAP with improved pharmacological properties.

Synthesis Methods

MAP can be synthesized through a multi-step process involving the reaction of 4-aminobenzoyl chloride with prop-2-enoyl chloride to form 4-[(prop-2-enoylamino)methyl]benzoyl chloride. This intermediate is then reacted with piperidine-1-carboxylic acid and methyl chloroformate to form MAP.

Scientific Research Applications

MAP has been used in various scientific research studies, including studies related to cancer, inflammation, and neurodegenerative diseases. MAP has been shown to exhibit anticancer properties in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MAP has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. MAP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-16(22)19-11-13-6-8-14(9-7-13)17(23)20-15-5-4-10-21(12-15)18(24)25-2/h3,6-9,15H,1,4-5,10-12H2,2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKUISHMACRMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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